molecular formula C11H13NO5 B14168668 Diethyl 2-hydroxypyridine-3,5-dicarboxylate CAS No. 1196147-45-1

Diethyl 2-hydroxypyridine-3,5-dicarboxylate

Cat. No.: B14168668
CAS No.: 1196147-45-1
M. Wt: 239.22 g/mol
InChI Key: XRAFRBGIMCKLQD-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxypyridine-3,5-dicarboxylate is a pyridine derivative featuring hydroxyl and ethoxycarbonyl substituents at positions 2, 3, and 5 of the aromatic ring. This compound serves as a versatile synthon in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. For example, it undergoes smooth conversion under Sonogashira conditions to form alkynylated pyridazine derivatives, demonstrating its utility in constructing complex heterocyclic frameworks . The hydroxyl group at position 2 enhances its reactivity by acting as a directing group, while the ester moieties provide sites for further functionalization. Its structural and electronic properties make it valuable in medicinal chemistry and materials science, though its specific biological activities remain less explored compared to related dihydropyridine derivatives.

Properties

CAS No.

1196147-45-1

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

diethyl 2-oxo-1H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-8(9(13)12-6-7)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

XRAFRBGIMCKLQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-hydroxypyridine-3,5-dicarboxylate can be synthesized through several methods. One common approach involves the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . Another method involves the Hantzsch reaction, which is a multistep synthetic route that includes the condensation of aldehydes, ammonia, and β-ketoesters .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hydroxypyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Diethyl 2-hydroxypyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-hydroxypyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow the compound to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between diethyl 2-hydroxypyridine-3,5-dicarboxylate and analogous compounds:

Compound Name Structural Features Key Applications/Properties References
This compound Pyridine core with 2-OH, 3,5-di-COOEt groups Pd-catalyzed cross-coupling (e.g., Sonogashira reactions); precursor for heterocyclic synthons
Diethyl pyrrole-2,5-dicarboxylate Pyrrole core with 2,5-di-COOEt groups Forms hydrogen-bonded dimers in solid state; precursor for tricyclic aziridines and JAK inhibitors
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate Pyridine with 2,6-CH₃, 3,5-di-COOEt groups Improved lipophilicity; used in coordination chemistry and as intermediates in drug synthesis
Diethyl 4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 1,4-Dihydropyridine core with aryl substituent Antimicrobial activity; molecular modeling studies for therapeutic potential
Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate 1,4-Dihydropyridine with aminoethoxy and Cl-Ph groups Pharmaceutical impurity (e.g., Amlodipine-related); certified reference material
Dimethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate Pyridine with furan and CH₃ groups Structural motif in bioactive compounds; computational studies on reactivity

Key Comparative Insights:

Structural and Electronic Differences: The hydroxyl group in this compound distinguishes it from methyl-substituted analogs (e.g., diethyl 2,6-dimethylpyridine-3,5-dicarboxylate), influencing hydrogen-bonding capacity and electronic effects in reactions . Dihydropyridine derivatives (e.g., ) exhibit non-aromatic, reduced rings, enhancing their redox activity and biological relevance compared to fully aromatic pyridine-based compounds .

Synthetic Utility :

  • Pyridine dicarboxylates are preferred for cross-coupling reactions due to their aromatic stability, while dihydropyridines are often tailored for pharmacological applications (e.g., calcium channel blockers) .
  • Pyrrole derivatives (e.g., diethyl pyrrole-2,5-dicarboxylate) are utilized in photochemical synthesis and crystal engineering due to their planar structures and hydrogen-bonding motifs .

Biological and Physicochemical Properties: Dihydropyridine derivatives demonstrate broad antimicrobial and antioxidant activities, as evidenced by in vitro studies and molecular modeling .

Crystallographic and Spectroscopic Data :

  • Diethyl pyrrole-2,5-dicarboxylate forms hydrogen-bonded dimers in the solid state, a feature absent in pyridine analogs due to differences in ring electronegativity .
  • NMR and IR data for dihydropyridines (e.g., ) highlight characteristic N-H stretches (3275 cm⁻¹) and aromatic proton signals, contrasting with pyridine derivatives' spectra .

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